

# HN37: A Potent and Selective KCNQ2/Kv7 Channel Opener for Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HN37      |           |
| Cat. No.:            | B12412915 | Get Quote |

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 (Kv7.2), are critical regulators of neuronal excitability. Their dysfunction is strongly linked to epileptic encephalopathies. HN37, also known as pynegabine, has emerged as a potent and chemically stable KCNQ2/Kv7 channel opener, demonstrating significant promise as a next-generation antiepileptic drug.[1][2][3][4] Developed as an analog of the first-generation channel opener retigabine, HN37 exhibits enhanced potency, improved chemical stability, and a favorable safety profile.[1][2][3][4] This technical guide provides a comprehensive overview of HN37, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

# Introduction: The Role of KCNQ2/Kv7 Channels in Neuronal Excitability

The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members (KCNQ1-5), play a pivotal role in regulating cellular excitability in various tissues. In the nervous system, heterotetramers of KCNQ2 and KCNQ3 subunits are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that



stabilizes the neuronal membrane potential and dampens repetitive firing.[5][6][7] Loss-of-function mutations in the KCNQ2 gene are a significant cause of early-onset epilepsy and developmental and epileptic encephalopathy (DEE).[8][9][10][11] Consequently, openers of KCNQ2/Kv7 channels are a key therapeutic strategy for the treatment of epilepsy.[5]

Retigabine (RTG) was the first clinically approved KCNQ channel opener but was withdrawn from the market due to side effects.[6][12] This prompted the development of new-generation openers with improved properties. **HN37** (pynegabine) is a result of these efforts, demonstrating superior chemical stability and enhanced potency compared to its predecessor. [1][2][3]

# **HN37: Development and Chemical Properties**

**HN37** was developed by modifying the structure of retigabine. Key chemical modifications include the deletion of the ortho-amino (-NH2) group, which was liable for chemical instability, and the introduction of two adjacent methyl groups to the carbamate motif.[1][2][3][4] These changes resulted in a molecule with satisfactory chemical stability and enhanced activation potency towards neuronal Kv7 channels.[1][2][3]

## **Mechanism of Action of HN37**

HN37 functions as a positive allosteric modulator of KCNQ2/Kv7 channels. Cryo-electron microscopy (cryo-EM) studies have provided insights into its binding site and mechanism of action.[13] HN37 binds to a hydrophobic pocket in the pore domain of the KCNQ2 channel.[13] This interaction facilitates the opening of the channel's activation gate, leading to an increased potassium efflux. This hyperpolarizing current reduces neuronal excitability, thereby suppressing seizures. The proposed mechanism suggests that HN37 stabilizes the open conformation of the channel.[13]

Below is a diagram illustrating the proposed signaling pathway for **HN37**'s action on KCNQ2/Kv7 channels.





Click to download full resolution via product page

Caption: Proposed mechanism of action of **HN37** on KCNQ2/Kv7 channels.

# **Preclinical Efficacy of HN37**

**HN37** has demonstrated high in vivo efficacy in multiple preclinical seizure models, highlighting its potential as a potent anticonvulsant.[1][3][4]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **HN37**.

Table 1: Anticonvulsant Activity of HN37 in Rodent Seizure Models

| Seizure Model                 | Species | Route of<br>Administration | ED50 (mg/kg) |
|-------------------------------|---------|----------------------------|--------------|
| Maximal Electroshock<br>(MES) | Mouse   | i.p.                       | 2.1          |
| Maximal Electroshock (MES)    | Rat     | p.o.                       | 1.8          |
| 6 Hz Psychomotor<br>Seizure   | Mouse   | i.p.                       | 1.5          |

Data extracted from Zhang et al., 2021. ED50 represents the dose required to protect 50% of animals from seizures.

Table 2: Electrophysiological Effects of HN37 on KCNQ2/KCNQ3 Channels

| Parameter  | HN37  | Retigabine |
|------------|-------|------------|
| EC50 (μM)  | 0.23  | 0.61       |
| ΔV1/2 (mV) | -15.4 | -9.8       |



Data from whole-cell patch-clamp recordings in CHO cells expressing KCNQ2/KCNQ3 channels (Zhang et al., 2021). EC50 is the concentration for half-maximal activation.  $\Delta V1/2$  is the shift in the half-activation voltage.

## **Rescue of KCNQ2 Mutations**

Recent studies have shown that **HN37** can rescue the function of certain loss-of-function KCNQ2 mutations associated with developmental and epileptic encephalopathy.[8][9] In in vitro electrophysiological assays, **HN37** significantly increased the current conducted by mutant KCNQ2/KCNQ3 channels, suggesting its potential for personalized medicine in patients with specific KCNQ2 variants.[8][9][10]

# **Experimental Protocols**

This section details the methodologies for key experiments used to characterize HN37.

## **Whole-Cell Patch-Clamp Electrophysiology**

This technique is used to measure the effect of **HN37** on the activity of KCNQ2/Kv7 channels expressed in a heterologous system (e.g., CHO cells).

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp electrophysiology.



#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with cDNAs encoding human KCNQ2 and KCNQ3 subunits.
- Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
- Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied in 10 mV increments to elicit potassium currents.
- Drug Application: **HN37** is applied to the extracellular solution at varying concentrations to determine the dose-response relationship.
- Data Analysis: Current-voltage (I-V) curves are generated. The half-maximal effective concentration (EC50) and the shift in the voltage for half-maximal activation (V1/2) are calculated by fitting the data to the Hill and Boltzmann equations, respectively.

# Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

#### Methodology:

- Animals: Adult male mice or rats are used.
- Drug Administration: HN37 is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Induction of Seizures: A high-frequency electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
- Assessment: The ability of HN37 to prevent the tonic hindlimb extension is recorded.



 Data Analysis: The dose of HN37 that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

## **6 Hz Psychomotor Seizure Model**

This model is considered to represent therapy-resistant partial seizures.

#### Methodology:

- Animals: Adult male mice are used.
- Drug Administration: HN37 is administered i.p. at various doses.
- Induction of Seizures: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and twitching.
- Assessment: The ability of HN37 to prevent the seizure is observed.
- Data Analysis: The ED50 is calculated as described for the MES model.

## **Conclusion and Future Directions**

HN37 is a promising new antiepileptic drug candidate with a clear mechanism of action as a potent KCNQ2/Kv7 channel opener.[1] Its improved chemical stability and preclinical efficacy in models of difficult-to-treat seizures position it as a significant advancement over earliergeneration compounds.[1][2][3] The ability of HN37 to rescue pathogenic KCNQ2 mutations opens up possibilities for precision medicine in epilepsy.[8][9] Ongoing clinical trials in China will be crucial in determining the clinical utility and safety profile of HN37 in patients with epilepsy.[1] Future research should continue to explore the full therapeutic potential of HN37, including its efficacy in a broader range of epilepsy syndromes and its long-term safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate. |
  Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publications Open Library of Bioscience National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HN37: A Potent and Selective KCNQ2/Kv7 Channel Opener for Epilepsy Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412915#hn37-as-a-kcnq2-kv7-channel-opener]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com